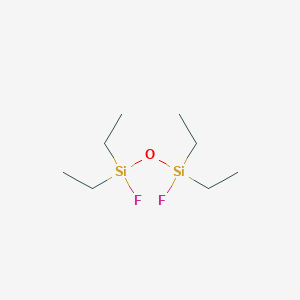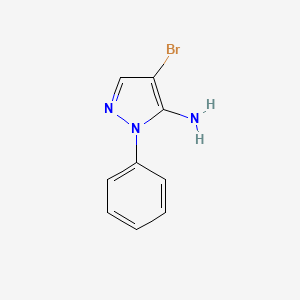
1,1-Dimethylcyclohexane
概要
説明
1,1-Dimethylcyclohexane is a chemical compound with the molecular formula C8H16 . It is used in research and development . It is also an additive that facilitates mild-pressure handling of natural-gas hydrate .
Synthesis Analysis
The synthesis of 1,1-Dimethylcyclohexane involves the addition of two methyl groups to a cyclohexane ring . Since the substituents are the same, the two conformers are identical and present in equal concentration .Molecular Structure Analysis
The molecular structure of 1,1-Dimethylcyclohexane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 24 bonds. There are 8 non-H bonds and 1 six-membered ring .Chemical Reactions Analysis
1,1-Dimethylcyclohexane undergoes reactions typical of cyclohexanes. The two possible chair conformations created during a ring flip are not equally stable. In the example of 1,1-dimethylcyclohexane, the conformation where the methyl group is in the equatorial position is more stable than the axial conformation .Physical And Chemical Properties Analysis
1,1-Dimethylcyclohexane has a density of 0.8±0.1 g/cm3, a boiling point of 120.6±7.0 °C at 760 mmHg, and a vapour pressure of 18.2±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 32.5±0.0 kJ/mol and a flash point of 7.2±0.0 °C .科学的研究の応用
. . .
Conformational Analysis
In the case of 1,1-disubstituted cyclohexanes like 1,1-dimethylcyclohexane, one of the substituents must necessarily be axial and the other equatorial, regardless of which chair conformer is considered . Since the substituents are the same in 1,1-dimethylcyclohexane, the two conformers are identical and present in equal concentration .
Natural Gas Hydrate Handling
1,1-Dimethylcyclohexane is an additive that facilitates mild-pressure handling of natural-gas hydrate . This application is particularly useful in the energy sector, where natural gas is a major source of fuel.
Thermophysical Properties
The NIST ThermoData Engine software package provides critically evaluated thermodynamic property data for pure compounds like 1,1-Dimethylcyclohexane . These data are essential for various scientific research applications, including chemical reaction modeling and process design.
Spectroscopy
The mass spectrum of 1,1-Dimethylcyclohexane can be obtained using electron ionization . This information is valuable for identifying or confirming the identity of a substance in a sample.
Safety and Handling
1,1-Dimethylcyclohexane is classified as a flammable liquid . It has a flash point of 11 °C (closed cup) . Proper safety measures should be taken when handling this compound in a laboratory or industrial setting.
作用機序
Safety and Hazards
1,1-Dimethylcyclohexane is classified as a highly flammable liquid and vapor . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
1,1-dimethylcyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGNUYASOUJEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074832 | |
| Record name | 1,1-Dimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,1-Dimethylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13407 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
22.7 [mmHg] | |
| Record name | 1,1-Dimethylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13407 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,1-Dimethylcyclohexane | |
CAS RN |
590-66-9, 27195-67-1 | |
| Record name | 1,1-Dimethylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027195671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethylcyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Dimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIMETHYLCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MEV4299RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,1-Dimethylcyclohexane?
A1: 1,1-Dimethylcyclohexane has a molecular formula of C8H16 and a molecular weight of 112.21 g/mol.
Q2: What insights do spectroscopic studies offer about 1,1-Dimethylcyclohexane?
A2: Proton Magnetic Resonance (PMR) studies, particularly on deuterated derivatives, reveal key structural details. For example, the axial methyl group in 1,1-Dimethylcyclohexane induces a flattening of the ring structure. [, ] Electron Paramagnetic Resonance (EPR) spectroscopy studies show that the 1,1-Dimethylcyclohexane radical cation undergoes mirror inversion of its low-symmetry ground-state structure at low temperatures. []
Q3: How does the conformation of 1,1-Dimethylcyclohexane affect its interactions in solution?
A3: Studies using deuterium NMR in nematic liquid crystal solvents show that the ordering of 1,1-Dimethylcyclohexane is primarily determined by its shape. This shape-dominated ordering arises from short-range, repulsive (hard-body) interactions with the surrounding solvent molecules. []
Q4: What is known about the reactivity of 1,1-Dimethylcyclohexane with radicals?
A4: Studies show that 1,1-Dimethylcyclohexane readily reacts with both methyl and tert-butoxyl radicals via hydrogen abstraction. The rate of abstraction is influenced by the type of hydrogen atom (primary, secondary, or tertiary) being abstracted. [, ]
Q5: Can 1,1-Dimethylcyclohexane be used in catalytic reactions?
A5: While 1,1-Dimethylcyclohexane itself may not be a catalyst, its reactions over catalysts like sulfated zirconia can provide valuable insights into isomerization mechanisms of cycloalkanes. [] For instance, when reacted over a chromia-alumina catalyst, 1,1-Dimethylcyclohexane undergoes aromatization and dehydroisomerization. []
Q6: How have computational methods been used to study 1,1-Dimethylcyclohexane?
A6: Ab initio and density functional theory (DFT) calculations have been employed to investigate the conformational properties of 1,1-Dimethylcyclohexane, revealing a decrease in the energy difference between chair and twist-boat conformations compared to cyclohexane. []
Q7: Does the structure of 1,1-Dimethylcyclohexane influence its properties?
A7: Yes, the gem-dimethyl substitution pattern in 1,1-Dimethylcyclohexane plays a crucial role in its reactivity. For instance, it makes it more resistant to biodegradation compared to isomers with adjacent methyl groups. [] This substitution pattern also affects its conformational preferences and its behavior in various chemical reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


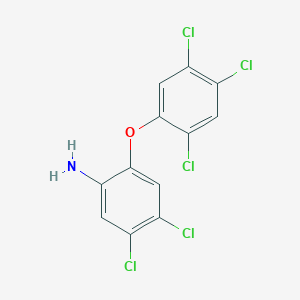


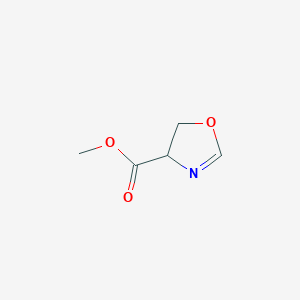
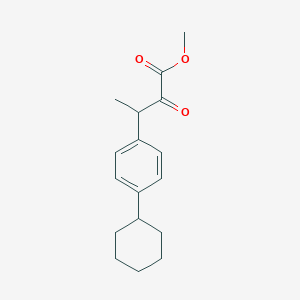

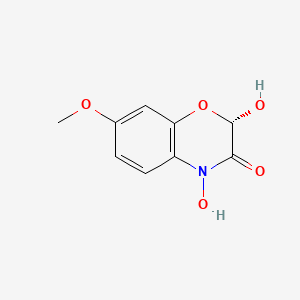

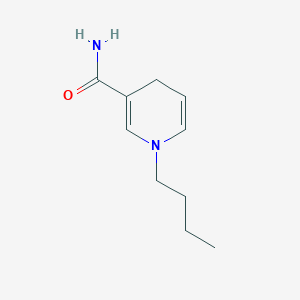
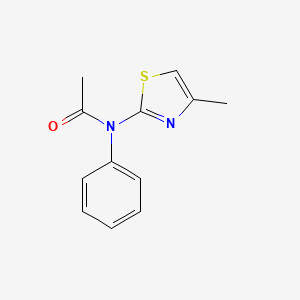
![6-Methyl-3,4-dihydro-2H-benzo[1,4]thiazine](/img/structure/B3273561.png)
